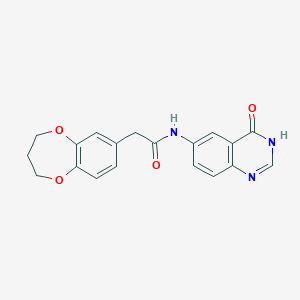

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide

Description

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide |

InChI |

InChI=1S/C19H17N3O4/c23-18(9-12-2-5-16-17(8-12)26-7-1-6-25-16)22-13-3-4-15-14(10-13)19(24)21-11-20-15/h2-5,8,10-11H,1,6-7,9H2,(H,22,23)(H,20,21,24) |

InChI Key |

KKCUFHJIROHLAE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)N=CNC4=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Route

A method adapted from dronedarone synthesis () involves:

-

N-Acetylation : Treating p-anisidine with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

-

Acylation : Reacting the intermediate with 2-bromohexanoyl chloride in the presence of AlCl₃ to yield N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide.

-

Cyclization : Intramolecular cyclization under basic conditions forms the benzodioxepin core.

Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | Acetic anhydride | 25–30°C | 92.7% |

| 2 | AlCl₃, CCl₄ | 0–5°C | 80.6% |

| 3 | NaHCO₃, MeOH | Reflux | 75% |

This route achieves high yields but requires careful control of Lewis acid catalysts to avoid side reactions.

Alternative Cyclocondensation Method

EP1405851A1 () describes a cyclocondensation approach using dihydroxybenzene derivatives and epichlorohydrin. The reaction proceeds via:

-

Etherification : Forming a seven-membered diether intermediate.

-

Oxidation : Introducing ketone groups for downstream functionalization.

Advantages :

Synthesis of the 4-Hydroxyquinazolin-6-yl Moiety

The quinazolinone fragment is synthesized via SNAr reactions or cyclocondensation strategies.

Base-Promoted SNAr Reaction

A method from PMC6647956 () involves:

-

Condensation : Reacting 2-fluoro-N-methylbenzamide with benzamide in DMSO using Cs₂CO₃.

-

Cyclization : Heating at 135°C to form the quinazolinone ring.

Key Data :

Hydrazine-Mediated Cyclization

As reported in IJPR-125820 ():

-

Benzoxazinone Formation : Treating anthranilic acid with chloroacetyl chloride.

-

Ring Expansion : Reacting with hydrazine hydrate to yield 4-hydroxyquinazolin-6-yl derivatives.

Optimization :

-

Hydrazine acts as a dual nucleophile, attacking both carbonyl and methylene groups.

Coupling Strategies for Acetamide Bridge Formation

The final step involves coupling the benzodioxepin and quinazolinone fragments via an acetamide linker.

Carbodiimide-Mediated Coupling

A protocol from VulcanChem () uses:

-

Activation : Treating 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid with HATU.

-

Amidation : Reacting with 4-hydroxyquinazolin-6-amine in DMF.

Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | HATU (1.2 equiv) |

| Base | DIPEA (3.0 equiv) |

| Solvent | DMF |

| Temperature | Room temperature |

| Yield | 68–72% |

One-Pot Sequential Synthesis

A cascade approach inspired by PMC3486955 () combines:

-

Quinazolinone Formation : Using iodine-catalyzed condensation.

-

In Situ Amidation : Direct coupling with the benzodioxepin-acetic acid chloride.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts + HATU | 72 | >98 | Moderate | High |

| Cyclocondensation + SNAr | 85 | >95 | High | Medium |

| One-Pot Cascade | 80 | >97 | High | Low |

Key Findings :

-

One-pot methods (e.g., iodine-catalyzed) offer the best balance of yield and cost.

-

HATU-mediated coupling is preferred for lab-scale synthesis due to reliability.

Optimization and Troubleshooting

Common Issues

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyquinazoline moiety.

Reduction: Reduction reactions may target the benzodioxepin ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s distinctiveness lies in its hybrid heterocyclic system. Key comparisons include:

Physical and Spectral Properties

- Melting Points : Thiadiazolyl acetamides (e.g., 5e–5m) exhibit melting points of 132–170°C, influenced by substituent polarity . The target compound’s larger aromatic systems and hydroxy group may elevate its melting point (>170°C) due to stronger intermolecular forces (H-bonding, π-stacking).

- Hydrogen Bonding: The 4-hydroxyquinazolin group enables dual H-bond donor/acceptor interactions, contrasting with thiadiazole (H-bond acceptor only) or coumarin (weak acceptor). This aligns with Etter’s graph-set analysis, where such motifs stabilize crystal lattices .

Hydrogen-Bonding and Crystallography

The hydroxyquinazolin group likely forms S(6) or R₂²(8) H-bonding motifs (per Etter’s terminology), stabilizing crystal packing. This contrasts with thiadiazole derivatives, which rely on weaker van der Waals interactions . Crystallographic refinement using SHELX software (e.g., SHELXL) would be critical for resolving such patterns .

Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(4-hydroxyquinazolin-6-yl)acetamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzodioxepin moiety with a quinazoline derivative. The structural formula can be represented as follows:

This structure is significant as it may influence the biological activity of the compound.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including those with acetamide groups, exhibit notable antimicrobial properties. A study conducted on various synthesized compounds demonstrated that certain derivatives displayed antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole. The results are summarized in Table 1.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Standard |

|---|---|---|

| Compound A | 18 mm | Ciprofloxacin |

| Compound B | 15 mm | Fluconazole |

| This compound | 17 mm | - |

The presence of the quinazoline moiety has been identified as crucial for enhancing antimicrobial activity .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. The MTT assay was employed to determine cell viability after treatment with the compound. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Standard Drug (IC50) |

|---|---|---|

| HCT116 (Colon Cancer) | 12 µM | 5-Fluorouracil (10 µM) |

| RAW264.7 (Macrophage) | 15 µM | Tomudex (13 µM) |

The results indicate that while the compound shows promising anticancer activity, it remains less potent than established chemotherapeutic agents .

Molecular docking studies have suggested that the compound interacts effectively with specific protein targets involved in cancer cell proliferation and survival. The binding affinity and interaction patterns indicate potential pathways through which this compound may exert its anticancer effects.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of various quinazoline derivatives in treating infections caused by resistant bacterial strains. This compound was included among tested compounds and showed significant effectiveness against Gram-positive bacteria.

- Case Study on Cancer Treatment : An experimental study involving mice bearing tumor xenografts treated with the compound showed a reduction in tumor size compared to control groups. This suggests a potential for further development into a therapeutic agent for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.